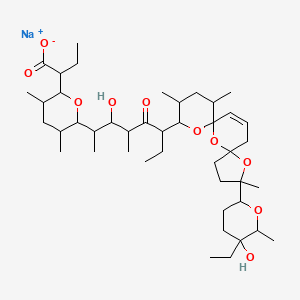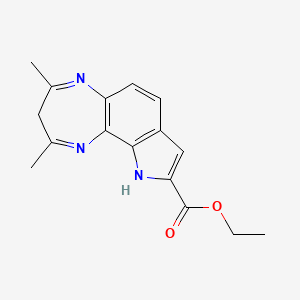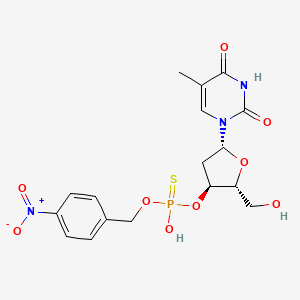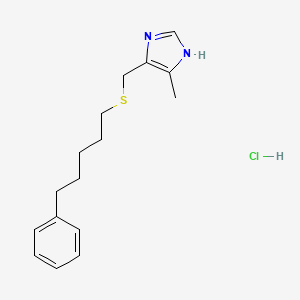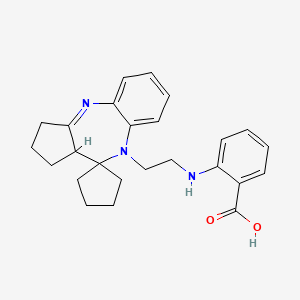
Benzo(b)thiophen-3-amine, 4-methoxy-7-(10-methoxy-5-methyl-4,5,6,7-tetrahydro-3H-furo(4,3,2-fg)(3)benzazocin-6-yl)-N-(3-phenoxyphenyl)-, 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzo(b)thiophen-3-amine, 4-methoxy-7-(10-methoxy-5-methyl-4,5,6,7-tetrahydro-3H-furo(4,3,2-fg)(3)benzazocin-6-yl)-N-(3-phenoxyphenyl)-, 1,1-dioxide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for scientific research.
准备方法
合成路线和反应条件
该化合物的合成通常涉及多个步骤,从简单的前体开始。该过程可能包括:
苯并[b]噻吩核的形成: 这可以通过涉及含硫前体的环化反应来实现。
胺化: 在苯并[b]噻吩环的 3 位引入胺基。
甲氧基化: 通过亲核取代反应在特定位置添加甲氧基。
呋喃并苯并氮杂卓环的形成: 可以通过一系列环化和还原反应合成这种复杂的环体系。
最终偶联: 最后一步是在特定条件下将合成的中间体与 3-苯氧基苯基偶联。
工业生产方法
该化合物的工业生产需要优化合成路线,以确保高产率和纯度。这可能涉及:
催化剂: 使用特定催化剂来提高反应速率。
溶剂: 选择合适的溶剂以促进反应。
温度和压力控制: 保持最佳条件以确保所需反应有效进行。
化学反应分析
反应类型
氧化: 该化合物可以进行氧化反应,特别是在硫和胺基处。
还原: 还原反应可以针对硝基或其他可还原的官能团。
取代: 亲核和亲电取代反应可以发生在芳环上的各个位置。
常用试剂和条件
氧化剂: 如高锰酸钾或过氧化氢。
还原剂: 如氢化铝锂或硼氢化钠。
取代试剂: 如卤素或烷基化剂。
形成的主要产物
这些反应形成的主要产物取决于所用试剂和条件的具体情况。例如,氧化可能生成亚砜或砜,而还原可能生成胺或醇。
科学研究应用
化学
衍生物的合成:
生物学
生物活性研究: 研究人员可能调查该化合物及其衍生物的生物活性,包括抗菌、抗癌或抗炎特性。
医学
药物开发: 该化合物的独特结构可能使其成为药物开发的候选者,特别是针对特定生物途径。
工业
材料科学: 该化合物可能在开发具有特定性能的新材料中找到应用,例如导电性或荧光性。
作用机制
该化合物的作用机制取决于其与分子靶标的特定相互作用。可能的机制包括:
酶抑制: 该化合物可能通过结合其活性位点来抑制特定酶。
受体结合: 它可能与细胞受体相互作用,调节信号转导途径。
DNA嵌入: 该化合物可能嵌入 DNA,影响基因表达和细胞功能。
相似化合物的比较
类似化合物
苯并[b]噻吩衍生物: 具有类似苯并[b]噻吩核但具有不同取代基的化合物。
呋喃并苯并氮杂卓衍生物: 具有类似呋喃并苯并氮杂卓环体系但具有不同官能团的化合物。
独特性
苯并[b]噻吩-3-胺,4-甲氧基-7-(10-甲氧基-5-甲基-4,5,6,7-四氢-3H-呋喃并[4,3,2-fg](3)苯并氮杂卓-6-基)-N-(3-苯氧基苯基)-,1,1-二氧化物的独特性在于其复杂的结构,该结构结合了多种官能团和环体系。这种复杂性可能赋予其独特的化学和生物特性,使其成为研究和开发的宝贵化合物。
属性
CAS 编号 |
155857-45-7 |
|---|---|
分子式 |
C35H32N2O6S |
分子量 |
608.7 g/mol |
IUPAC 名称 |
4-methoxy-7-[(12E)-13-methoxy-7-methyl-3-oxa-11-azatricyclo[6.5.1.04,14]tetradeca-1,8(14),10,12-tetraen-9-yl]-1,1-dioxo-N-(3-phenoxyphenyl)-1-benzothiophen-3-amine |
InChI |
InChI=1S/C35H32N2O6S/c1-21-12-14-30-33-27(19-42-30)31(41-3)18-36-17-26(32(21)33)25-13-15-29(40-2)34-28(20-44(38,39)35(25)34)37-22-8-7-11-24(16-22)43-23-9-5-4-6-10-23/h4-11,13,15-21,26,30,37H,12,14H2,1-3H3/b31-18+,36-17? |
InChI 键 |
RLIYHEWIPYFNQB-KOYPMOROSA-N |
手性 SMILES |
CC1CCC2C3=C1C(C=N/C=C(\C3=CO2)/OC)C4=C5C(=C(C=C4)OC)C(=CS5(=O)=O)NC6=CC(=CC=C6)OC7=CC=CC=C7 |
规范 SMILES |
CC1CCC2C3=C1C(C=NC=C(C3=CO2)OC)C4=C5C(=C(C=C4)OC)C(=CS5(=O)=O)NC6=CC(=CC=C6)OC7=CC=CC=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![13,14-dimethyl-8-oxa-12-thia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaen-16-one](/img/structure/B12735269.png)
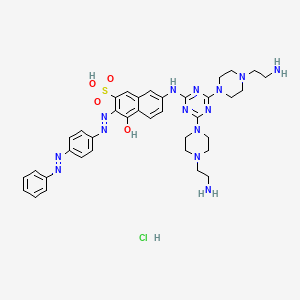


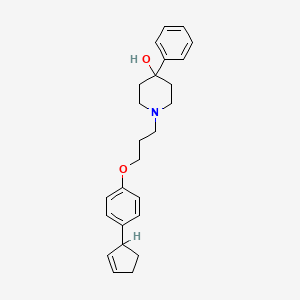
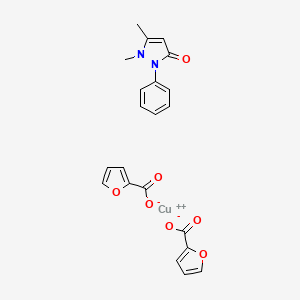

![4a-[[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]methyl]-1,2,3,9b-tetrahydrodibenzofuran-4-one;dihydrochloride](/img/structure/B12735303.png)
